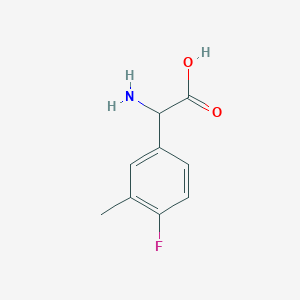

4-Fluoro-3-methyl-DL-phenylglycine

描述

Contextualization of Fluorinated Amino Acids in Synthetic Chemistry and Chemical Biology

The development and application of fluorinated amino acids represent a significant advancement in chemical science. These compounds are part of a larger class of unnatural amino acids that have expanded the possibilities of protein engineering and medicinal chemistry.

Overview of Unnatural Amino Acid Significance in Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 standard proteinogenic amino acids encoded by the universal genetic code. bitesizebio.combachem.com Their synthesis and incorporation into peptides and proteins are powerful tools in synthetic biology and protein engineering. bitesizebio.com The significance of UAAs stems from their ability to introduce novel chemical functionalities, diverse side chains, and unique stereochemical properties into biological systems. highfine.com

The introduction of UAAs can confer a range of desirable properties, including:

Enhanced Stability: UAAs can be used to create peptides and proteins with increased resistance to enzymatic degradation, pH changes, and temperature fluctuations. highfine.comnih.gov

Modified Activity: By replacing natural amino acids, researchers can optimize the activity, selectivity, and binding affinity of enzymes and therapeutic proteins. highfine.comnih.gov

Probes for Study: UAAs can serve as probes to investigate protein structure, function, and dynamics. highfine.comnih.gov

Novel Scaffolds: They are crucial building blocks in drug discovery for creating peptidomimetics and other therapeutic agents with improved pharmacological profiles.

These non-canonical amino acids are indispensable tools for expanding the chemical diversity of proteins and addressing complex scientific challenges.

Strategic Role of Fluorine Substitution in Amino Acid Design

The substitution of hydrogen with fluorine in amino acid design is a strategic approach widely used in medicinal chemistry to enhance the properties of parent molecules. nih.gov Fluorine, being the most electronegative element, imparts unique characteristics to organic compounds due to its small size and the strength of the carbon-fluorine bond. nih.govmdpi.com

The strategic incorporation of fluorine into amino acids offers several advantages:

Improved Pharmacokinetic Properties: Fluorination can increase a molecule's lipophilicity, which can enhance its membrane permeability and bioavailability. nih.govnumberanalytics.com It can also block metabolic pathways, leading to increased metabolic stability and a longer half-life. nih.govnih.gov

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and efficacy of a drug candidate. nih.gov

Conformational Control: The presence of fluorine can influence the conformation of peptides and proteins, which can be used to stabilize desired secondary structures. nih.gov

Probing and Imaging: The stable isotope ¹⁹F is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy to study protein structure and function without background noise from the biological system. nih.gov Furthermore, the radioisotope ¹⁸F is a positron emitter, making it a valuable label for Positron Emission Tomography (PET) imaging in diagnostics and drug development. nih.govnih.gov

The growing acceptance of peptides as drugs and the prevalence of fluorine editing in drug optimization have made fluorine-containing amino acids a rapidly developing area of research. nih.gov

Structural Characteristics and Isomeric Considerations of 4-Fluoro-3-methyl-DL-phenylglycine

The precise structure of this compound dictates its chemical properties and potential applications. It is a synthetic amino acid characterized by a phenylglycine core. This core structure is modified with two substituents on the aromatic phenyl ring: a fluorine atom at position 4 and a methyl group at position 3. The designation "DL" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

The existence of isomers is a critical consideration. Constitutional isomers, for instance, have the same molecular formula but different atomic connectivity. youtube.com An example is 3-Fluoro-4-methyl-DL-phenylglycine, where the positions of the fluorine and methyl groups are swapped on the phenyl ring. sapphirebioscience.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 261951-77-3 oakwoodchemical.com |

| Molecular Formula | C₉H₁₀FNO₂ oakwoodchemical.com |

| Molecular Weight | 183.18 g/mol |

Note: Data sourced from publicly available chemical supplier information.

Historical Development and Emerging Research Directions for Substituted Phenylglycines

Phenylglycine and its derivatives are a noteworthy family of non-proteinogenic amino acids. rsc.org Historically, substituted phenylglycines such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg) have been identified as key components in a wide variety of peptide natural products, most notably glycopeptide antibiotics. rsc.orgnih.gov The biosynthesis of these naturally occurring phenylglycines has been a subject of intense investigation since the late 1990s. rsc.orgnih.gov Early chemical syntheses of the parent compound, DL-phenylglycine, were developed using methods like the hydrolysis of α-aminophenylacetonitrile. orgsyn.org

The field has evolved significantly, with emerging research now heavily focused on synthetically modified phenylglycines, particularly those containing fluorine. Recent advances in the chemistry of peptides containing fluorinated phenylalanines and, by extension, phenylglycines, represent a prominent topic in drug research. nih.govresearchgate.net

Key emerging research directions include:

Development of Novel Therapeutics: Fluorinated phenylglycines are being explored as building blocks for enzyme inhibitors and other therapeutic agents. nih.govresearchgate.net Their incorporation into peptides can enhance catabolic stability, a crucial factor for therapeutic proteins and peptide-based vaccines. nih.govnih.gov

Advanced Synthesis Methods: A major focus is on the development of new synthetic strategies for the site-selective introduction of fluorine into amino acids and peptides. rsc.org This includes advancements in transition-metal-catalyzed and electrochemical fluorination techniques. numberanalytics.comrsc.org

Biomedical Imaging: The use of ¹⁸F-labeled phenylglycine derivatives for Positron Emission Tomography (PET) is an important application for imaging tumors and studying metabolic processes. nih.govresearchgate.net

Protein Engineering: The incorporation of fluorinated phenylglycines into proteins allows for the creation of novel proteins with enhanced stability and tailored functions.

The continued development of synthetic methodologies and a deeper understanding of the unique properties conferred by substitutions on the phenylglycine scaffold promise to expand their application in medicinal chemistry and chemical biology. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(4-fluoro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEDLCFNJKCNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379138 | |

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-77-3 | |

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Methyl Dl Phenylglycine and Its Analogues

Chemical Synthesis Pathways

The construction of the 4-Fluoro-3-methyl-DL-phenylglycine scaffold can be approached through several distinct chemical synthesis pathways. These routes can be broadly categorized into de novo synthesis, where the amino acid backbone is constructed from simpler precursors, and derivatization methods that modify pre-existing aromatic molecules.

De Novo Synthesis Strategies

De novo synthesis offers the flexibility to introduce desired functionalities at specific positions of the phenylglycine core. Key strategies include the formation of the α-amino acid structure through classical reactions, as well as more modern approaches involving direct functionalization of the aryl ring.

The Strecker synthesis is a venerable and highly effective method for the de novo preparation of α-amino acids. This one-pot, three-component reaction typically involves an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid. In the context of this compound, the synthesis would commence with 4-Fluoro-3-methylbenzaldehyde.

The general mechanism involves the initial reaction of the aldehyde with ammonia to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon generates the α-aminonitrile intermediate. Finally, acidic or basic hydrolysis of the nitrile group affords the carboxylic acid functionality of the amino acid.

A related and often higher-yielding method is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate. This hydantoin can then be hydrolyzed to the corresponding amino acid. The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin ring.

| Reaction Type | Starting Materials | Intermediate | Final Product |

| Strecker Synthesis | 4-Fluoro-3-methylbenzaldehyde, Ammonia, Cyanide | α-Amino-4-fluoro-3-methylphenylacetonitrile | This compound |

| Bucherer-Bergs Reaction | 4-Fluoro-3-methylbenzaldehyde, Potassium Cyanide, Ammonium Carbonate | 5-(4-Fluoro-3-methylphenyl)hydantoin | This compound |

An alternative de novo strategy involves the introduction of the fluorine and methyl groups onto a pre-formed phenylglycine scaffold. This approach would typically start with an appropriately substituted aminophenylglycine derivative.

For nucleophilic fluorination, a common method is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄), to yield the aryl fluoride. In this synthetic route, a precursor such as 4-amino-3-methyl-DL-phenylglycine would be required.

Another classical method for introducing a fluorine atom is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) fluoride reagent. While effective, the Balz-Schiemann reaction is often preferred for fluorination.

Methylation of a fluorinated phenylglycine precursor, such as 4-fluoro-DL-phenylglycine, represents another potential pathway. This could theoretically be achieved through electrophilic aromatic substitution, such as a Friedel-Crafts alkylation. However, the directing effects of the existing substituents on the aromatic ring and the potential for side reactions would need to be carefully considered. The presence of the deactivating carboxyl and amino groups on the phenylglycine side chain can complicate such reactions.

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed C-H functionalization as a powerful tool for the direct and selective introduction of substituents onto aromatic rings. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route.

For the synthesis of this compound, a strategy could involve the direct C-H methylation of a 4-fluorophenylglycine derivative. Catalytic systems, often based on palladium, rhodium, or iron, can direct the methylation to a specific C-H bond, guided by a directing group within the molecule. The amino and carboxyl groups of the phenylglycine could potentially serve as directing groups, although their effectiveness can vary.

Recent advancements have demonstrated the feasibility of iron-catalyzed C(sp³)–H methylation of glycine derivatives, showcasing the potential for direct modification of the amino acid backbone. While this specific example does not pertain to aryl C-H functionalization, it highlights the growing power of this methodology in amino acid chemistry.

Derivatization from Pre-Existing Aromatic Compounds

This approach leverages commercially available or readily synthesized aromatic compounds that already possess the desired substitution pattern on the phenyl ring. The subsequent steps then focus on constructing the α-amino acid side chain.

A highly convergent and common strategy for the synthesis of this compound is to start with 4-Fluoro-3-methylbenzaldehyde. This readily available precursor can be directly converted to the target amino acid using the Strecker or Bucherer-Bergs reactions as previously described in section 2.1.1.1. This is often the most straightforward and industrially viable route due to the commercial availability of the starting aldehyde.

Alternatively, the synthesis can commence from a corresponding phenylacetic acid derivative, such as 4-fluoro-3-methylphenylacetic acid. A common method to introduce the α-amino group is through α-bromination followed by amination. The phenylacetic acid is first treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, to form the α-bromo acid. Subsequent reaction with ammonia or an ammonia equivalent then displaces the bromide to yield the desired α-amino acid.

| Starting Material | Key Transformation(s) |

| 4-Fluoro-3-methylbenzaldehyde | Strecker or Bucherer-Bergs Synthesis |

| 4-Fluoro-3-methylphenylacetic acid | α-Bromination followed by Amination |

Halogenation and Methylation on Phenylglycine Ring Systems

Direct halogenation and methylation of the phenylglycine ring to achieve the specific 4-fluoro-3-methyl substitution pattern presents a significant synthetic challenge due to the difficulty in controlling regioselectivity. A more plausible and controllable chemical approach involves the synthesis of a suitably substituted precursor, followed by the construction of the amino acid side chain.

A common strategy for the synthesis of substituted phenylglycines is to start from the corresponding benzaldehyde. In the case of this compound, the key intermediate is 4-fluoro-3-methylbenzaldehyde. This aldehyde, which is commercially available, serves as a versatile building block for various synthetic transformations. nbinno.cominnospk.comvwr.comchemimpex.com The presence of the aldehyde group allows for the application of classical amino acid syntheses, such as the Strecker synthesis or the Bucherer-Bergs reaction.

Strecker Synthesis: This well-established method involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgchemeurope.com

Step 1: Formation of α-aminonitrile: 4-Fluoro-3-methylbenzaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (e.g., from KCN or NaCN) to yield 2-amino-2-(4-fluoro-3-methylphenyl)acetonitrile. masterorganicchemistry.comwikipedia.org

Step 2: Hydrolysis: The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to afford this compound. masterorganicchemistry.comwikipedia.org

Bucherer-Bergs Reaction: This reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone or an aldehyde. When an aldehyde is used, it yields a hydantoin intermediate which can then be hydrolyzed to the desired amino acid. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgambeed.com

Step 1: Hydantoin formation: 4-Fluoro-3-methylbenzaldehyde reacts with potassium cyanide and ammonium carbonate to form 5-(4-fluoro-3-methylphenyl)hydantoin. alfa-chemistry.comwikipedia.org

Step 2: Hydrolysis: The hydantoin is then hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield this compound. alfa-chemistry.com

These methods, starting from the pre-functionalized benzaldehyde, offer a reliable and scalable approach to this compound, overcoming the regioselectivity challenges of direct substitution on the phenylglycine core.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic approaches to the synthesis of phenylglycine and its derivatives have gained significant attention due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. These methods often employ whole microbial cells or isolated enzymes to catalyze specific transformations.

Enzyme-Mediated Routes to Phenylglycine Derivatives (e.g., Nitrilase, Amidase, Aminotransferase Systems)

Enzymes offer a powerful tool for the asymmetric synthesis of chiral amino acids, including phenylglycine derivatives. Several classes of enzymes have been successfully utilized for this purpose.

Nitrilases and Amidase Systems: Nitrilases catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. This one-step conversion is highly efficient. Alternatively, a two-step process involving a nitrile hydratase (to form an amide) and an amidase (to hydrolyze the amide to the carboxylic acid) can be employed. These enzymatic systems are particularly useful in combination with the Strecker synthesis, where the chemically synthesized α-aminonitrile can be resolved or deracemized enzymatically to produce enantiomerically pure phenylglycine derivatives.

Aminotransferases (Transaminases): Aminotransferases catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. For the synthesis of phenylglycine derivatives, an appropriate α-keto acid precursor can be aminated using a specific aminotransferase. This method is highly stereoselective, yielding predominantly one enantiomer of the amino acid. Multi-enzyme cascade reactions have been developed for the efficient production of L-phenylglycine from L-phenylalanine, utilizing a combination of L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and an aminotransferase or leucine (B10760876) dehydrogenase. nih.govbiorxiv.org

The following table summarizes some enzyme systems used in the synthesis of phenylglycine derivatives:

| Enzyme System | Substrate | Product | Key Features |

| Nitrilase | α-Aminonitrile | α-Amino acid | Direct conversion, potential for dynamic kinetic resolution. |

| Nitrile Hydratase / Amidase | α-Aminonitrile | α-Amino acid | Two-step conversion via an amide intermediate. |

| Aminotransferase | α-Keto acid | α-Amino acid | High enantioselectivity, requires an amino donor. |

| Multi-enzyme Cascade | L-Phenylalanine | L-Phenylglycine | Efficient conversion through multiple enzymatic steps. nih.govbiorxiv.org |

Microbial Fermentation and Biotransformation for Fluoro-Aryl Amino Acids

Microbial fermentation and biotransformation processes provide a sustainable platform for the production of various amino acids, including those with fluoro-aryl substitutions. Genetically engineered microorganisms, such as Escherichia coli, can be utilized as whole-cell biocatalysts to perform specific synthetic steps or to produce the target amino acid from simple carbon sources.

The biosynthesis of fluorinated aromatic amino acids in microbial systems can be achieved by providing fluorinated precursors to the culture medium. researchgate.netnih.gov The microbial machinery can then incorporate these precursors into the desired amino acid structures. For instance, engineered E. coli strains have been used to produce L-phenylglycine through multi-enzyme cascades. nih.govbiorxiv.org By feeding a fluorinated precursor to such a system, it is conceivable to produce the corresponding fluorinated phenylglycine. The biosynthetic incorporation of fluorinated amino acids into proteins has been demonstrated in E. coli, indicating that the cellular machinery can tolerate and process these unnatural building blocks. researchgate.netnih.gov

Recent advancements in metabolic engineering and synthetic biology are continuously improving the efficiency and substrate scope of microbial production systems for aromatic amino acids and their derivatives. frontiersin.org

Mutasynthesis for Directed Incorporation of Fluorinated Phenylglycine Units

Mutasynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to create novel natural product analogues. This approach involves generating a mutant strain of a microorganism that is blocked in the biosynthesis of a specific precursor of a natural product. The production of the natural product can be restored by feeding the mutant strain with the natural precursor or its synthetic analogues.

This technique has been successfully applied to incorporate fluorinated phenylglycine residues into complex natural products, such as glycopeptide antibiotics. By knocking out the genes responsible for the biosynthesis of the native phenylglycine precursor, researchers can supplement the fermentation medium with synthetic fluorinated phenylglycine analogues. The biosynthetic machinery of the microorganism then incorporates these unnatural building blocks into the final product, leading to the generation of novel fluorinated compounds with potentially altered biological activities.

Stereochemical Resolution and Enantioselective Synthesis of 4 Fluoro 3 Methyl Dl Phenylglycine

Classical Resolution Methods

Classical resolution remains a fundamental technique for the separation of enantiomers. This approach typically involves the use of a chiral resolving agent to form diastereomers with the racemic mixture, which can then be separated based on their different physical properties, such as solubility.

Diastereomeric Salt Formation with Chiral Auxiliaries

The formation of diastereomeric salts is a widely employed strategy for the resolution of racemic amino acids. In this method, a chiral acid or base is used to react with the racemic compound, leading to the formation of a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct physical properties, allowing for their separation through methods like fractional crystallization. The choice of the chiral auxiliary and the solvent system is crucial for achieving efficient separation and high enantiomeric purity. While specific studies detailing the resolution of 4-Fluoro-3-methyl-DL-phenylglycine via this method are not extensively documented, the principles are well-established for similar amino acids.

Kinetic Resolution Strategies

Kinetic resolution is a process in which one enantiomer of a racemate reacts at a faster rate than the other with a chiral catalyst or reagent. scispace.com This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The success of kinetic resolution depends on the selectivity of the catalyst or reagent. For amino acids, this can involve enantioselective acylation, esterification, or other derivatization reactions. While this method is theoretically applicable to this compound, specific catalysts and reaction conditions tailored for this compound require further investigation.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods offer a highly selective and environmentally benign alternative to classical chemical resolutions. Enzymes, being inherently chiral, can exhibit high enantioselectivity in their catalytic activity.

Application of Hydrolases (e.g., Acylases) for Enantioselective Hydrolysis

Hydrolases, particularly aminoacylases, are commonly used for the kinetic resolution of N-acyl-DL-amino acids. researchgate.net In this process, the racemic N-acylamino acid is subjected to hydrolysis by the enzyme. The acylase selectively hydrolyzes the N-acyl group from one of the enantiomers (typically the L-enantiomer), leaving the other enantiomer in its acylated form. researchgate.net The resulting free amino acid and the unreacted N-acylamino acid can then be separated. This method is widely used in the industrial production of enantiomerically pure amino acids. The application of this technique to N-acyl-4-Fluoro-3-methyl-DL-phenylglycine would be a promising route for its resolution.

Biocatalytic Kinetic Resolution using Oxidoreductases or Transaminases

Oxidoreductases and transaminases are other classes of enzymes that can be employed for the kinetic resolution of amino acids. mdpi.com Transaminases, for instance, can catalyze the transfer of an amino group from an amino acid to a keto acid in an enantioselective manner. mdpi.com This allows for the selective conversion of one enantiomer of a racemic amino acid into its corresponding α-keto acid, while the other enantiomer remains unchanged. mdpi.com The efficiency of this biocatalytic kinetic resolution is dependent on the substrate specificity and enantioselectivity of the chosen transaminase. mdpi.comresearchgate.net

Chromatographic Chiral Separation Techniques

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. Chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used technique for the enantioseparation of amino acids. Various types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. mdpi.com The choice of CSP and the mobile phase composition are critical for achieving good resolution. For fluorinated amino acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.

Table 1: Chiral Stationary Phases for Amino Acid Separation

| Chiral Stationary Phase Type | Common Chiral Selectors | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives | Complexation, hydrogen bonding, dipole-dipole interactions |

| Pirkle-type | Phenylglycine, leucine (B10760876) derivatives | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrins | Inclusion complexation |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve effective chiral recognition and, consequently, separation.

For fluorinated amino acids, Cinchona alkaloid-based and macrocyclic antibiotic-based CSPs have proven to be highly effective. Research on fluorinated β-phenylalanine derivatives, which are structurally similar to this compound, has demonstrated excellent results using zwitterionic Cinchona alkaloid-based CSPs. u-szeged.hu These phases, such as Chiralpak ZWIX(+) and ZWIX(–), function as ion-exchangers and are particularly well-suited for the analysis of ampholytic compounds like amino acids. u-szeged.hu

Method development involves a systematic study of how eluent composition, counter-ion concentration, and temperature affect chromatographic parameters. For instance, mobile phases consisting of methanol or mixtures of methanol and acetonitrile, supplemented with acid (e.g., formic acid) and base (e.g., diethylamine) additives, can provide highly efficient enantioseparations on these zwitterionic phases. u-szeged.hu The choice of solvent and additives is crucial as it influences the ionic interactions that are fundamental to the chiral recognition mechanism. Studies have shown that variations in the mobile phase composition, such as the ratio of methanol to acetonitrile, can significantly impact enantioselectivity and resolution. u-szeged.hu

Another successful approach for related compounds involves macrocyclic glycopeptide-based selectors, like teicoplanin. mdpi.com When bonded to core-shell particles, these CSPs can achieve baseline separation of fluorinated tryptophan analogs under reversed-phase conditions, often in very short analysis times. mdpi.com

The table below summarizes typical conditions used for the separation of fluorinated amino acid analogs, which would serve as a starting point for developing a method for this compound.

Table 1: Example Chiral HPLC Method Parameters for Fluorinated Amino Acids

| Parameter | Condition 1: Zwitterionic CSP | Condition 2: Macrocyclic Glycopeptide CSP |

|---|---|---|

| Chiral Stationary Phase | Chiralpak ZWIX(–) or ZWIX(+) (Cinchona alkaloid-based) u-szeged.hu | Teicoplanin or Teicoplanin Aglycone-based mdpi.com |

| Mobile Phase | Methanol/Acetonitrile mixtures (e.g., 50/50 v/v) with 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) u-szeged.hu | Reversed-phase conditions with mobile phase additives mdpi.com |

| Flow Rate | 0.6 mL/min u-szeged.hu | Not Specified |

| Detection | UV at 262 nm u-szeged.hu | Not Specified |

| Temperature | 25 °C u-szeged.hu | Not Specified |

| Typical Outcome | Highly efficient enantioseparation u-szeged.hu | Baseline separation within 6 minutes mdpi.com |

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.comuva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. uva.es Due to the low viscosity and high diffusivity of supercritical fluids, SFC allows for higher flow rates and faster analyses without sacrificing chromatographic efficiency, often leading to significantly shorter run times compared to HPLC. chromatographyonline.comuva.es

The technique is highly compatible with the chiral stationary phases developed for HPLC, particularly polysaccharide-based CSPs, which are the most commonly used in chiral SFC. chromatographyonline.com For the enantiomeric separation of a compound like this compound, a screening process involving multiple CSPs and mobile phase combinations would be the typical starting point. chromatographyonline.com

The mobile phase in SFC usually consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol, ethanol, or isopropanol, to modulate solute retention and selectivity. chromatographyonline.com For the separation of polar or ionizable compounds like amino acids, additives are often incorporated into the modifier. These additives, typically acids, bases, or salts (e.g., ammonium acetate), are crucial for improving peak shape and achieving enantioselectivity. chromatographyonline.com The acidic nature of CO₂ in combination with methanol can sometimes create carbonic acid in situ, which may be sufficient for the separation of acidic compounds. chromatographyonline.com

The use of modern superficially porous particles (SPPs) in SFC columns further enhances separation speed. nih.gov The combination of the low-viscosity mobile phase with high-efficiency SPPs can lead to extremely fast enantiomeric separations, sometimes in less than a minute. nih.gov

Table 2: Key Features of SFC for Chiral Separation

| Feature | Description |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) uva.es |

| Common Modifiers | Methanol, Ethanol, Isopropanol chromatographyonline.com |

| Common Additives | Acids, Bases (e.g., Diethylamine), or Salts (e.g., Ammonium Acetate) to improve peak shape and selectivity chromatographyonline.com |

| Key Advantages | - Higher linear flow velocities and efficiency chromatographyonline.com- Reduced analysis times chromatographyonline.comuva.es- Lower consumption of toxic organic solvents chromatographyonline.com |

| Commonly Used CSPs | Polysaccharide-based (e.g., derivatives of cellulose and amylose) chromatographyonline.com |

Development and Evaluation of Chiral Stationary Phases for Fluorinated Phenylglycines

The success of any chiral separation is fundamentally dependent on the chiral stationary phase (CSP). A wide variety of CSPs have been developed, each operating on different principles of chiral recognition. For fluorinated phenylglycines, several classes of CSPs are particularly relevant.

Polysaccharide-Based CSPs: These are the most widely used CSPs for both HPLC and SFC due to their broad applicability and high loading capacity. chromatographyonline.comnih.gov Derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support. Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer. chromatographyonline.com

Pirkle-Type (Brush-Type) CSPs: These phases are based on small, synthetic chiral molecules covalently bonded to a silica support. nih.govhplc.eu A common example is based on 3,5-dinitrobenzoyl phenylglycine. hplc.eu These CSPs function through π-π interactions (between the electron-deficient dinitrobenzoyl group on the CSP and electron-rich aromatic rings on the analyte), hydrogen bonding, and dipole-dipole interactions. nih.gov A significant advantage of Pirkle-type phases is that they are often available in both enantiomeric forms, allowing for the inversion of elution order, which can be beneficial for purifying a minor enantiomer. hplc.eu

Cinchona Alkaloid-Based CSPs: As mentioned previously, these CSPs are highly effective for amino acids. u-szeged.hu They operate on an ion-exchange mechanism and are available as both anion- and cation-exchangers, as well as zwitterionic versions. The zwitterionic phases, containing both acidic and basic functional groups, offer superior performance for separating ampholytic molecules like fluorinated phenylglycines. u-szeged.hu

Macrocyclic Antibiotic and Glycopeptide-Based CSPs: CSPs based on molecules like teicoplanin or vancomycin contain multiple stereogenic centers and functional groups, creating complex chiral surfaces capable of multiple interaction points (ionic, hydrogen bonding, inclusion complexation). mdpi.comnih.gov They have shown excellent performance for the separation of various amino acids and are effective under reversed-phase, normal-phase, and polar-ionic modes. mdpi.com

Crown Ether-Based CSPs: Chiral crown ether phases are particularly effective for resolving compounds containing primary amine groups, such as amino acids. nih.gov Chiral recognition is based on the formation of inclusion complexes between the primary ammonium group of the analyte and the crown ether cavity.

The evaluation of these CSPs for a specific analyte like this compound would involve screening a library of columns under various mobile phase conditions to identify the optimal combination for selectivity and resolution.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Formic Acid |

| Diethylamine |

| Carbon Dioxide |

| Ethanol |

| Isopropanol |

| Ammonium Acetate |

| 3,5-dinitrobenzoyl phenylglycine |

| Teicoplanin |

Chemical Modification and Derivatization of 4 Fluoro 3 Methyl Dl Phenylglycine for Advanced Research Applications

N-Terminal and Carboxyl-Terminal Functionalization

The ability to selectively modify the N-terminus (amino group) and C-terminus (carboxyl group) of 4-Fluoro-3-methyl-DL-phenylglycine is fundamental to its use as a building block in larger molecules. This functionalization is achieved through the use of protecting groups and the formation of various chemical linkages.

Protection Group Strategies for Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive N- and C-termini. iris-biotech.debiosynth.com The choice of protecting group is critical and depends on the specific synthetic strategy being employed, most commonly Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de

The carboxyl group is often protected as an ester, such as a methyl or ethyl ester for solution-phase synthesis, or is anchored to a solid support (resin) in SPPS. googleapis.com For instance, in Fmoc-based SPPS, the C-terminal amino acid is typically attached to a resin via an acid-labile linker. bachem.com

It is important to note that the phenylglycine structure itself can be prone to racemization (loss of stereochemical purity) during activation and coupling, a challenge that can be exacerbated by the electronic effects of the fluorine substituent. nih.govresearchgate.net Therefore, careful selection of coupling reagents and reaction conditions is crucial to maintain the stereochemical integrity of the chiral center.

Table 1: Common Protecting Groups for this compound in Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| α-Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Piperidine (base) | Orthogonal to Boc and many side-chain protecting groups. biosynth.com |

| α-Amino | tert-butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Orthogonal to Fmoc and some side-chain protecting groups. biosynth.com |

| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis, strong acid | Used in solution-phase synthesis. peptide.com |

| Carboxyl | tert-Butyl ester | tBu | Trifluoroacetic acid (TFA) | Compatible with Fmoc strategy. iris-biotech.de |

| Carboxyl | Resin Linker (e.g., Wang, Rink Amide) | - | Strong acid (e.g., TFA) | Used in Solid-Phase Peptide Synthesis. bachem.com |

Formation of Esters, Amides, and Other Linkages

Beyond protection for peptide synthesis, the N- and C-termini of this compound can be derivatized to form a variety of functional molecules.

Esterification of the carboxyl group can be achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. googleapis.com These esters can serve as intermediates for further reactions or can be the final target molecules with specific applications.

Amide bond formation at the carboxyl terminus, other than in peptide synthesis, is a common modification. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling reagent) and then reacting it with a primary or secondary amine. googleapis.com

The amino group can also be functionalized in various ways. For example, it can be acylated by reacting it with an acid chloride or anhydride (B1165640) to form an amide. It can also undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. These modifications allow for the attachment of a wide range of functionalities, including fluorescent labels, biotin (B1667282) tags for purification, or other bioactive molecules.

Incorporation into Peptides and Peptidomimetics

The unique structural features of this compound make it an attractive building block for the synthesis of novel peptides and peptidomimetics with enhanced properties. nih.govnih.gov The fluorine atom can introduce favorable electronic effects and influence molecular conformation, while the methyl group adds steric bulk. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating non-canonical amino acids like this compound into peptide chains. nih.govmdpi.com In SPPS, the peptide is assembled step-by-step on a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away after each step. bachem.com

The general cycle of SPPS involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain attached to the resin. bachem.com

Activation and Coupling: The incoming protected amino acid (e.g., Fmoc-4-Fluoro-3-methyl-DL-phenylglycine-OH) is activated using a coupling reagent and then reacted with the deprotected N-terminus of the resin-bound peptide. bachem.com

Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and any side-chain protecting groups are removed. bachem.com

Due to the steric hindrance from the methyl group and the electronic nature of the fluorinated phenyl ring, the coupling of this compound can be challenging. researchgate.net Therefore, highly efficient coupling reagents are often required.

Table 2: Common Coupling Reagents for SPPS of Hindered Amino Acids

| Reagent Name | Abbreviation | Description |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based reagent, effective but produces a carcinogenic byproduct. uni-kiel.de |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A widely used uronium-based reagent. bachem.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | A highly efficient coupling reagent, particularly for hindered amino acids. bachem.compeptide.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A newer generation coupling reagent with improved safety and solubility profiles. bachem.com |

Solution-Phase Coupling Techniques

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production or the synthesis of short peptides. nih.govslideshare.net In this approach, the peptide is synthesized in solution, and purification is performed after each step, typically by extraction or crystallization. nih.gov

The coupling of this compound in solution-phase also requires effective activation of the carboxyl group to overcome steric hindrance and potential electronic effects. researchgate.net Mixed anhydrides, formed using reagents like isobutyl chloroformate (IBCF), or the use of coupling reagents similar to those in SPPS (e.g., HBTU, HATU) are common strategies. nih.gov A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. nih.gov

Design of Conformationally Restricted Peptidomimetics Utilizing Fluorinated Phenylglycine Scaffolds

A major application of this compound is in the design of peptidomimetics with restricted conformations. magtech.com.cnlifechemicals.comslideshare.net Peptides are often highly flexible, which can be detrimental to their biological activity and selectivity. By incorporating conformationally constrained amino acids, researchers can lock the peptide into a specific bioactive conformation, potentially leading to improved potency and metabolic stability. magtech.com.cn

The fluorine atom in this compound can significantly influence the local conformation of the peptide backbone through stereoelectronic effects. nih.govnih.govcanterbury.ac.nz For example, the gauche effect between the fluorine atom and adjacent functional groups can favor specific dihedral angles, thereby pre-organizing the peptide into a particular secondary structure, such as a β-turn. nih.govcanterbury.ac.nz The methyl group further contributes to conformational restriction through steric hindrance.

By strategically placing this compound within a peptide sequence, it is possible to create scaffolds that mimic the three-dimensional structure of a native peptide's binding loop. google.com This approach has been used to develop inhibitors of protein-protein interactions and potent receptor agonists or antagonists. nih.gov The fluorinated phenylglycine scaffold provides a rigid framework upon which other functional groups can be displayed in a precise spatial arrangement to optimize interactions with a biological target. nih.gov

Synthesis of Conjugates and Probes

The unique structural features of this compound make it a valuable scaffold for chemical modification and derivatization. These modifications are instrumental in developing advanced tools for biochemical and biophysical research, as well as for designing prodrugs with enhanced therapeutic potential.

Labeled Analogues for Biochemical and Biophysical Studies

The introduction of isotopic labels into the structure of this compound allows for its use as a probe in various in vitro and in vivo studies. Radiolabeling, in particular with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F), is a key technique for positron emission tomography (PET) imaging, a powerful non-invasive method for visualizing and quantifying biological processes.

Fluorinated amino acids are of significant interest for tumor imaging with PET because they can be transported into cells by amino acid transporters, which are often upregulated in cancer cells. nih.gov The synthesis of ¹⁸F-labeled analogues of this compound would enable the investigation of its biodistribution, target engagement, and pharmacokinetics in living organisms.

The most common method for introducing ¹⁸F is through nucleophilic substitution. This typically involves the reaction of a suitable precursor molecule with [¹⁸F]fluoride. For the synthesis of an ¹⁸F-labeled version of this compound, a potential strategy would involve a multi-step synthesis starting from a protected nitro- or other suitably activated precursor. For instance, a method analogous to the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine could be adapted. biorxiv.org This would involve an isotope exchange reaction on an activated aromatic ring system, followed by subsequent chemical transformations to yield the desired amino acid. biorxiv.org

The resulting ¹⁸F-labeled this compound could then be used in PET imaging studies to assess its uptake in tumors or other tissues of interest. The data obtained from such studies, including uptake rates and tissue distribution, would provide valuable insights into its biological behavior and potential as a diagnostic or therapeutic agent. nih.gov

| Labeled Analogue | Labeling Method | Precursor | Application |

| [¹⁸F]this compound | Nucleophilic Substitution | Protected nitro- or other activated precursor | PET imaging of tumors |

| ¹³C or ¹⁵N labeled this compound | Multi-step chemical synthesis | Labeled starting materials | NMR-based metabolic studies |

Precursors for Prodrug Design (Focused on chemical transformations)

Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, instability, or low bioavailability. This involves chemically modifying the active drug to form an inactive derivative (the prodrug) that, after administration, is converted back to the active form through enzymatic or chemical processes in the body. For this compound, the carboxylic acid and amino functional groups are primary targets for chemical modification to create prodrugs.

Esterification: The carboxylic acid moiety can be esterified to enhance lipophilicity and improve membrane permeability. This transformation is typically achieved by reacting the amino-protected this compound with an alcohol in the presence of a coupling agent or under acidic conditions. A variety of esters can be synthesized, and the choice of the ester group can significantly influence the rate of hydrolysis and the release of the active drug. For example, methyl or ethyl esters are common choices. The synthesis of a methyl ester of the parent compound, 4-Fluoro-DL-phenylglycine, has been reported, indicating the feasibility of this approach.

Amidation: The carboxylic acid can also be converted to an amide. This can be accomplished by reacting the protected amino acid with an amine using standard peptide coupling reagents such as HBTU. nih.gov The resulting amide bond can be designed to be stable or to be cleaved by specific enzymes in the body.

The amino group of this compound can also be modified, for instance, by acylation to form an amide linkage with another molecule. This approach is often used to create peptide-based prodrugs.

The following table summarizes key chemical transformations for creating prodrug precursors of this compound, with analogous examples from the literature.

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Advantage |

| Esterification | Alcohol, Acid Catalyst or Coupling Agent | Ester | Increased lipophilicity, improved membrane permeability |

| Amidation | Amine, Peptide Coupling Reagents (e.g., HBTU) | Amide | Modulated solubility and stability |

| N-Acylation | Acyl Chloride or Carboxylic Acid with Coupling Agent | Amide | Attachment of targeting moieties or promoieties |

A study on the synthesis of derivatives of 4-hydroxyphenylglycine provides a relevant model for the types of chemical transformations that can be applied to this compound. nih.gov In this study, the amino group was first protected with a Boc group. The protected amino acid was then subjected to various transformations, including esterification of the carboxylic acid and subsequent reduction to an alcohol, or conversion to an amide. nih.gov These examples highlight the chemical versatility of the phenylglycine scaffold for creating a diverse library of compounds for prodrug applications.

An exploration of the versatile potential of the synthetic amino acid this compound reveals its significance in the realms of chemical biology and advanced organic synthesis. This compound, a derivative of phenylglycine, is distinguished by the presence of fluorine and methyl groups on its phenyl ring. These substitutions are key to its utility as a specialized building block in the creation of complex molecules for medicinal chemistry and materials science, and as a sophisticated tool for investigating enzymatic mechanisms and biochemical pathways.

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are paramount in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can glean detailed information about atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as one of the most powerful tools for the structural elucidation of organic compounds in solution. It relies on the magnetic properties of atomic nuclei to provide a detailed picture of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of 4-Fluoro-3-methyl-DL-phenylglycine.

In a typical ¹H NMR spectrum of a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, the aromatic protons of the 4-fluoro-3-methylphenyl group exhibit complex multiplets due to proton-fluorine coupling. mdpi.com For this compound, one would expect to observe distinct signals for the methine proton (α-proton), the methyl protons, and the aromatic protons. The α-proton signal would likely appear as a singlet or a narrowly split multiplet. The methyl protons would present as a singlet, and the aromatic protons would show a complex splitting pattern due to their coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For the 4-fluoro-3-methylphenyl moiety in a similar compound, the carbon signals are observed to be split due to coupling with the fluorine atom (C-F coupling). mdpi.com In this compound, one would anticipate signals for the carboxylic acid carbon, the α-carbon, the carbons of the aromatic ring, and the methyl carbon. The aromatic carbon signals would be particularly informative, with the carbon directly bonded to fluorine (C4) and the adjacent carbons (C3 and C5) showing characteristic splitting patterns and chemical shifts influenced by the fluorine substituent.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on general principles and data from analogous structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| COOH | 10-12 (broad singlet) | ~175 |

| α-CH | ~5.0 (singlet) | ~60 |

| C1' | - | ~135 |

| C2' | ~7.3 (doublet) | ~130 |

| C3' | - | ~125 (doublet, J_CF ≈ 15 Hz) |

| C4' | - | ~160 (doublet, J_CF ≈ 245 Hz) |

| C5' | ~7.1 (multiplet) | ~118 (doublet, J_CF ≈ 20 Hz) |

| C6' | ~7.2 (multiplet) | ~128 |

| CH₃ | ~2.3 (singlet) | ~15 |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for studying fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.

In the context of this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, the chemical shift of which would be characteristic of the fluorine atom's position on the phenyl ring. Any changes in the molecule's conformation or its interaction with other molecules, such as in a binding event, would likely lead to a measurable change in the ¹⁹F chemical shift. This sensitivity makes ¹⁹F NMR a valuable tool in drug discovery and materials science for studying the behavior of fluorinated molecules in different environments. For instance, in studies of other fluorinated amino acids, ¹⁹F NMR has been effectively used to monitor binding to proteins.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₀FNO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental formula. For example, a related cathinone (B1664624) derivative, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, was characterized using HRMS to confirm its elemental composition. mdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Theoretical Exact Mass | 183.0692 u |

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides valuable information about the structure of the original molecule. In an MS/MS experiment of this compound, the molecule would first be ionized, for example by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the entire carboxylic acid group. For this compound, one would expect to see fragments corresponding to the loss of these groups, as well as fragments arising from the cleavage of the bond between the α-carbon and the aromatic ring. Analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the connectivity of its atoms. For instance, studies on other cathinone derivatives have shown that α-cleavage is a common fragmentation pathway. mdpi.com

A table of potential major fragment ions for this compound in an MS/MS experiment is presented below.

| Fragment Ion | Proposed Structure | m/z (nominal) |

| [M+H-H₂O]⁺ | C₉H₈FN⁺ | 165 |

| [M+H-HCOOH]⁺ | C₈H₉FN⁺ | 138 |

| [4-fluoro-3-methylphenyl]⁺ | C₇H₆F⁺ | 109 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are fundamental in identifying the functional groups and confirming the structure of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer distinct insights into the molecule's vibrational and electronic properties.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The specific frequencies at which absorption occurs are characteristic of the bonds and functional groups present. For this compound, the IR spectrum is expected to display a series of absorption bands that confirm its key structural features. The presence of the carboxylic acid is indicated by a broad O-H stretching band and a sharp C=O stretching band. The amino group (N-H) stretching vibrations also appear in a characteristic region. The aromatic ring shows C-H stretching and bending vibrations, while the carbon-fluorine bond, a key feature of this molecule, exhibits a strong absorption band in the fingerprint region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound This table presents expected characteristic absorption ranges for the principal functional groups based on established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong |

| Amine | N-H Stretch | 3400 - 3250 | Medium |

| Amine | N-H Bend | 1640 - 1560 | Medium-Variable |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Bending | 1600 - 1450 | Medium-Weak |

| Alkyl Group | C-H Stretch | 2980 - 2850 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs UV light. The absorption is due to π → π* electronic transitions within the aromatic system. The substitution on the phenyl ring with a fluorine atom and a methyl group, along with the amino acid side chain, is expected to influence the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound This table outlines the expected electronic transitions and absorption maxima based on the behavior of substituted aromatic systems.

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent Effects |

|---|

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of this compound at a molecular level, offering insights that complement experimental data.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure of the molecule with high accuracy. nih.gov DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of this compound in its ground state.

These calculations also provide critical information about the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will create a specific electrostatic potential map, highlighting regions of positive and negative charge and predicting how the molecule will interact with other reagents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. lumenlearning.comlibretexts.org Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformers. The analysis for this phenylglycine derivative would focus on the rotation around the bond connecting the chiral carbon to the phenyl ring, revealing the preferred orientation of the substituted aromatic group relative to the amino acid backbone. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time, often in the presence of a solvent. MD simulations provide a realistic picture of how the molecule moves, vibrates, and interacts with its environment. This is crucial for understanding its behavior in biological systems, such as how it might fit into the binding pocket of a protein.

In silico Screening and Ligand Design Principles (focused on design)

The detailed structural and electronic information obtained from spectroscopic and computational studies forms the basis for rational ligand design. This compound itself can be considered a scaffold or a starting point for designing new molecules with specific biological activities.

The principles of in silico design involve modifying the structure of a lead compound to enhance its properties, such as binding affinity for a biological target. nih.govresearchgate.net For this compound, key design considerations would include:

Fluorine Substitution: The fluorine atom is a bioisostere for a hydrogen atom but has significantly different electronic properties. It is highly electronegative and can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site. Its presence can also block metabolic degradation at that position, improving the molecule's stability. emerginginvestigators.org

Methyl Group: The methyl group adds steric bulk and increases lipophilicity, which can influence how the molecule partitions between aqueous and lipid environments and can be used to probe the size and shape of a binding pocket.

Stereochemistry: As a DL-mixture, the compound contains both R and S enantiomers. In ligand design, it is often crucial to synthesize and test each enantiomer separately, as they typically exhibit different biological activities.

By systematically modifying these features—for example, by changing the position of the substituents or replacing them with other functional groups—researchers can design a library of related compounds for in silico screening against a specific target protein. researchgate.net

Metabolism and Biotransformation Studies in Controlled Systems

Microbial Metabolism of Phenylglycine Analogues

The microbial breakdown of aromatic and fluorinated compounds is a subject of significant research, driven by the need for bioremediation of environmental pollutants. nih.gov Phenylglycine and its derivatives are known to be metabolized by various microorganisms, which often possess versatile catabolic capabilities. nih.gov

Identification of Metabolic Pathways in Specific Microorganisms

The biodegradation of phenylglycine analogues often involves initial enzymatic modifications followed by ring cleavage. In many bacteria, the metabolism of aromatic compounds like phenylalanine proceeds via phenylacetate. nih.gov A common pathway, found in bacteria such as Escherichia coli and Pseudomonas putida, involves the processing of intermediates as CoA thioesters and the activation of the aromatic ring by a multicomponent oxygenase to form a ring 1,2-epoxide. This reactive intermediate is then isomerized and undergoes hydrolytic cleavage and beta-oxidation.

Specifically for fluorinated aromatic compounds, certain microbial strains have demonstrated the ability to utilize them as a sole carbon source. For instance, Pseudomonas putida can degrade α-fluorophenylacetic acid through a pathway involving defluorination to mandelic acid. Soil microbes have also been shown to biodegrade fluorinated peptides by first hydrolyzing them into individual amino acids, which are then defluorinated. acs.orgnih.gov The degree of defluorination can be influenced by the number of fluorine atoms on the molecule. nih.gov

The genus Arthrobacter is noted for its metabolic versatility towards xenobiotic compounds, including substituted phenols and other aromatic derivatives. frontiersin.orgnih.govnih.gov Some Arthrobacter species can degrade compounds like 4-fluorophenol (B42351). frontiersin.org Studies on 2,4-D degrading Arthrobacter sp. have shown they can metabolize other naturally occurring low molecular weight aromatic compounds, suggesting a broad substrate specificity of their enzymatic systems. cdnsciencepub.comcdnsciencepub.com Similarly, Rhizobium sp. has been observed to mineralize 3-fluoroaniline, initiating the process with a defluorination step catalyzed by a monooxygenase. researchgate.net

The table below summarizes key microorganisms and their metabolic capabilities regarding phenylglycine analogues and fluorinated aromatic compounds.

| Microorganism | Compound(s) Metabolized | Key Metabolic Pathway Feature |

| Pseudomonas putida | Phenylalanine, D-Phenylalanine, α-Fluorophenylacetic acid | Catabolism of both D- and L-stereoisomers; Defluorination to mandelic acid. nih.gov |

| Escherichia coli | Phenylacetate | Processing of intermediates as CoA thioesters; Aromatic ring epoxidation. |

| Arthrobacter sp. | 4-Fluorophenol, various aromatic compounds | Versatile degradation pathways for xenobiotics, including para-substituted phenols. frontiersin.orgnih.gov |

| Serratia liquefaciens | Monofluoroethylglycine (MfeGly) | Enzymatic defluorination to yield fluoride (B91410) ion and homoserine. acs.org |

| Rhizobium sp. | 3-Fluoroaniline | Initial defluorination by a monooxygenase. researchgate.net |

Enzyme Characterization within Catabolic and Anabolic Routes

The microbial metabolism of phenylglycine analogues is mediated by a diverse set of enzymes capable of both breaking down these compounds (catabolism) and using them for cellular growth (anabolism).

Key catabolic enzymes include:

Dioxygenases and Monooxygenases: These are crucial for the initial attack on the aromatic ring, often hydroxylating it to create a more reactive intermediate. nih.gov For example, a multicomponent oxygenase in E. coli activates the phenylacetyl-CoA ring. A monooxygenase in Rhizobium sp. is responsible for the initial defluorination of 3-fluoroaniline. researchgate.net

Dehalogenases: These enzymes, such as defluorinases, are specialized for cleaving carbon-fluorine bonds, a critical and often rate-limiting step in the degradation of organofluorine compounds. acs.orgnih.gov Fluoroacetate (B1212596) dehalogenase, for instance, hydrolyzes fluoroacetate to fluoride and glycolate. nih.gov

Dihydropyrimidinase: This enzyme, found in alkalophilic bacteria, catalyzes the hydrolytic cleavage of 5-substituted hydantoins to produce N-carbamyl-D-amino acids, a pathway relevant for the production of D-phenylglycine-related amino acids. nih.gov

Aminotransferases and Dehydrogenases: These enzymes are central to amino acid metabolism. For instance, leucine (B10760876) dehydrogenase (LeuDH) can catalyze the conversion of phenylglyoxylate (B1224774) to L-phenylglycine, while hydroxyphenylglycine aminotransferase (HpgAT) is involved in D-phenylglycine synthesis. nih.govresearchgate.net

Anabolic processes in microorganisms utilize the breakdown products of these compounds for biomass synthesis. Studies have shown that even under stressful conditions like freezing, soil microorganisms maintain both catabolic (CO2 production) and anabolic (biomass synthesis) activities.

The table below details some of the key enzymes involved in the metabolism of phenylglycine analogues.

| Enzyme Class | Specific Enzyme Example | Microorganism Source | Function |

|---|---|---|---|

| Oxygenase | Biphenyl dioxygenase (BphC) | Arthrobacter sp. | Aromatic ring cleavage. nih.gov |

| Dehalogenase | Fluoroacetate dehalogenase | Various bacteria | Catalyzes specific carbon-fluorine bond cleavage. nih.gov |

| Amidohydrolase | Dihydropyrimidinase | Bacillus sp. | Hydrolytic cleavage of hydantoins. nih.gov |

| Dehydrogenase | Leucine Dehydrogenase (LeuDH) | Bacillus cereus | Reductive amination of phenylglyoxylate to L-phenylglycine. nih.gov |

In Vitro Biochemical Degradation Pathways

Studying the degradation of compounds like 4-Fluoro-3-methyl-DL-phenylglycine in cell-free systems allows for the examination of enzymatic stability and specific transformations without the complexity of cellular transport and regulation.

Investigation of Enzymatic Stability and Transformations in Cell-Free Systems

Cell-free extracts provide a simplified environment to study enzymatic processes. For example, cell-free extracts of Serratia liquefaciens have been used to demonstrate the enzymatic defluorination of monofluoroethylglycine. acs.org The introduction of fluorinated amino acids into protein sequences can significantly enhance their stability against enzymatic degradation, thermal unfolding, and chemical denaturation. nih.gov This increased stability is a key reason for the growing interest in fluorinated amino acids in protein engineering.

Role in Detoxification Pathways (e.g., Mercapturic Acid Pathway, if applicable to the scaffold)

The mercapturic acid pathway is a major detoxification route in mammals for a wide array of xenobiotic and electrophilic compounds. tandfonline.comnih.govresearchgate.net The pathway involves the conjugation of the electrophilic compound with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.comresearchgate.net This initial conjugate is then sequentially metabolized by γ-glutamyltransferases and dipeptidases to form a cysteine S-conjugate. Finally, N-acetylation by cysteine S-conjugate N-acetyltransferase yields a mercapturic acid, which is typically more water-soluble and readily excreted. tandfonline.comnih.gov

While direct evidence for the metabolism of this compound via this pathway is lacking, it is a plausible route given that the pathway processes aromatic and fluorinated compounds. For example, Compound A, a degradation product of the anesthetic sevoflurane, is known to be metabolized to mercapturic acids in humans. grafiati.com The formation of mercapturic acids is generally considered a detoxification reaction, although in some cases, the intermediate cysteine S-conjugates can be bioactivated to reactive species. tandfonline.comnih.govresearchgate.net

Metabolic Engineering for Production or Degradation of Fluorinated Amino Acids

Metabolic engineering offers powerful strategies to either enhance the microbial degradation of recalcitrant compounds like fluorinated amino acids or to harness microbial systems for their production. nih.gov

For degradation, a key approach is the construction of engineered strains that express the necessary catabolic pathways. A notable example is the development of a recombinant E. coli strain capable of efficiently degrading 4-fluorophenol. nih.govresearchgate.netnih.gov This was achieved by introducing four optimized genes (fpdA2, fpdB, fpdC, and fpdD) from Arthrobacter sp. strain IF1. nih.govresearchgate.net The resulting engineered strain could completely degrade 2 mM 4-fluorophenol into β-ketoadipate, which is then funneled into the bacterium's central metabolism. nih.govresearchgate.net This demonstrates the potential for creating microbial cell factories for the bioremediation of fluorinated pollutants. researchgate.net

For production, metabolic engineering aims to create microbial strains that can synthesize valuable non-proteinogenic amino acids like D-phenylglycine from simple carbon sources. An artificial D-phenylglycine biosynthesis pathway has been successfully created in E. coli. researchgate.netsigmaaldrich.com This pathway starts from phenylpyruvate, a precursor of L-phenylalanine, and involves three key enzymes:

Hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis

Hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor

Hydroxyphenylglycine aminotransferase (HpgAT) from Pseudomonas putida

By expressing these genes in an E. coli strain already optimized for L-phenylalanine production, researchers achieved the first completely fermentative production of D-phenylglycine. researchgate.net Further enhancements, such as improving cofactor regeneration systems, have been shown to boost production yields. nih.gov Enzymatic synthesis methods using enzymes like lipases and aldolases are also being explored for the production of various fluorinated amino acids. nih.gov

The table below outlines various strategies in metabolic engineering relevant to fluorinated amino acids.

| Engineering Goal | Strategy | Organism | Key Genes/Enzymes Involved | Outcome |

| Degradation | Heterologous expression of a degradation pathway | Escherichia coli | fpdA2, fpdB, fpdC, fpdD from Arthrobacter sp. | Efficient degradation of 4-fluorophenol. nih.govresearchgate.netnih.gov |

| Production | Creation of an artificial biosynthesis pathway | Escherichia coli | hmaS, hmo, hpgAT | Fermentative production of D-phenylglycine from glucose. researchgate.netsigmaaldrich.com |

| Production | Cofactor regeneration and protein scaffolding | Escherichia coli | rocG (glutamate dehydrogenase), fdh (formate dehydrogenase) | Improved L-phenylglycine synthesis. nih.gov |

| Synthesis | Enzymatic kinetic resolution | N/A (In vitro) | Lipases | Production of enantiomerically pure fluorinated β-amino acids. nih.gov |

Design and Implementation of Artificial Biosynthetic Routes

The creation of artificial biosynthetic pathways, or enzymatic cascades, for the production of non-canonical amino acids like this compound is a key strategy in metabolic engineering. This involves combining enzymes from different organisms to create a novel multi-step reaction sequence within a host microorganism, typically Escherichia coli.

A conceptual framework for an artificial biosynthetic route for a substituted phenylglycine, such as this compound, can be extrapolated from studies on similar molecules. For instance, the production of L-phenylglycine from the more common amino acid L-phenylalanine has been successfully demonstrated through a four-step enzymatic cascade engineered in E. coli. nih.gov This process involved an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, and an aminotransferase. nih.gov Adapting such a pathway for this compound would necessitate enzymes capable of recognizing and converting the fluorinated and methylated precursor.

The design of such a cascade would begin with a readily available starting material, which could be a fluorinated aromatic compound. The pathway would then proceed through a series of enzymatic reactions, including but not limited to, oxidation, amination, and dehydrogenation, to yield the final product. The selection of enzymes is critical and often involves screening a wide range of candidates for their activity and stability with the non-natural substrate.